Cas no 1226166-58-0 (3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine)

3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine structure
1226166-58-0 structure
商品名:3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine
CAS番号:1226166-58-0
MF:C15H25N
メガワット:219.365704298019
CID:6221950
PubChem ID:79018772

3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine
    • 3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
    • AKOS017554435
    • 1226166-58-0
    • EN300-1835576
    • インチ: 1S/C15H25N/c1-12(2)11-13-5-7-14(8-6-13)15(3,4)9-10-16/h5-8,12H,9-11,16H2,1-4H3
    • InChIKey: CROGOOHXXDZZBX-UHFFFAOYSA-N
    • ほほえんだ: NCCC(C)(C)C1C=CC(=CC=1)CC(C)C

計算された属性

  • せいみつぶんしりょう: 219.198699802g/mol
  • どういたいしつりょう: 219.198699802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 26Ų

3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835576-5.0g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
5g
$3770.0 2023-06-02
Enamine
EN300-1835576-10.0g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
10g
$5590.0 2023-06-02
Enamine
EN300-1835576-10g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
10g
$2393.0 2023-09-19
Enamine
EN300-1835576-1g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
1g
$557.0 2023-09-19
Enamine
EN300-1835576-5g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
5g
$1614.0 2023-09-19
Enamine
EN300-1835576-0.1g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
0.1g
$490.0 2023-09-19
Enamine
EN300-1835576-1.0g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
1g
$1299.0 2023-06-02
Enamine
EN300-1835576-0.5g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
0.5g
$535.0 2023-09-19
Enamine
EN300-1835576-0.05g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
0.05g
$468.0 2023-09-19
Enamine
EN300-1835576-0.25g
3-methyl-3-[4-(2-methylpropyl)phenyl]butan-1-amine
1226166-58-0
0.25g
$513.0 2023-09-19

3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine 関連文献

3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amineに関する追加情報

Comprehensive Overview of 3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine (CAS No. 1226166-58-0)

3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine (CAS No. 1226166-58-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, characterized by its branched alkyl and phenyl groups, is often explored for its potential applications in drug development and material science. Researchers are particularly interested in its amine functional group, which plays a critical role in interactions with biological systems. The compound's molecular stability and lipophilicity make it a candidate for further study in targeted therapies.

In recent years, the demand for high-purity synthetic intermediates like 3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine has surged, driven by advancements in precision medicine and bioconjugation techniques. Its CAS No. 1226166-58-0 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. The compound's structural versatility allows for modifications that can enhance its bioavailability or tailor its properties for specific applications, such as enzyme inhibition or receptor binding.

One of the key trends in the scientific community is the focus on sustainable synthesis methods for complex molecules like 3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine. Researchers are investigating greener catalysts and solvent-free reactions to reduce environmental impact while maintaining yield and purity. This aligns with broader industry shifts toward green chemistry and circular economy principles. Additionally, the compound's potential role in neuropharmacology has sparked interest, with studies exploring its interactions with neurotransmitter systems.

From a technical perspective, the synthesis pathway of 3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine involves multi-step organic reactions, including alkylation and reductive amination. Its spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) is well-documented, aiding in quality control and regulatory compliance. The compound's storage conditions and handling protocols are also critical, as they ensure stability and prevent degradation during experimental use.

As the scientific landscape evolves, 3-methyl-3-4-(2-methylpropyl)phenylbutan-1-amine continues to be a subject of innovation. Its integration into high-throughput screening platforms and combinatorial chemistry libraries highlights its utility in drug discovery. Furthermore, collaborations between academia and industry are accelerating its adoption in next-generation therapeutics, particularly for conditions requiring targeted molecular interventions. With ongoing research, this compound may soon unlock new possibilities in personalized medicine and biomaterial design.

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